molecular formula C18H17N5O4 B7698046 2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline

Cat. No.: B7698046
M. Wt: 367.4 g/mol
InChI Key: BGLSHSJOVADLMO-UHFFFAOYSA-N
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Description

2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is a complex organic compound that features a nitro group, an oxolane ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline typically involves multi-step organic reactions. The process may start with the nitration of aniline derivatives, followed by the introduction of the oxolane and pyridine rings through nucleophilic substitution reactions. The oxadiazole ring can be formed via cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

    Cyclization: Hydrazides and carboxylic acids under acidic or basic conditions.

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of halogenated or nitrated derivatives.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.

    Oxolane derivatives: Compounds containing the oxolane ring, used in various chemical syntheses.

    Pyridine derivatives: Compounds with a pyridine ring, widely used in pharmaceuticals and agrochemicals.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, known for their biological activities.

Uniqueness

2-Nitro-N-[(oxolan-2-YL)methyl]-4-[3-(pyridin-3-YL)-1,2,4-oxadiazol-5-YL]aniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of multiple heterocyclic rings and a nitro group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-N-(oxolan-2-ylmethyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c24-23(25)16-9-12(5-6-15(16)20-11-14-4-2-8-26-14)18-21-17(22-27-18)13-3-1-7-19-10-13/h1,3,5-7,9-10,14,20H,2,4,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLSHSJOVADLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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